molecular formula C17H16FN3O2 B14922845 Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B14922845
M. Wt: 313.33 g/mol
InChI Key: PUTOUYIBFWIVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a chemical reagent designed for research and development purposes. This compound is an ester derivative of a pyrazolo[3,4-b]pyridine scaffold, a structure recognized in medicinal chemistry for its potential as a kinase inhibitor framework . The core structure is known to interact with kinase domains, where the pyrazolo portion can act as a hydrogen bond center, and the adjacent aromatic system may engage in π-π stacking interactions with key phenylalanine residues . The 4-fluorophenyl substituent is a common hydrophobic moiety that can orient towards the DFG motif in kinase active sites, a feature observed in potent Tropomyosin receptor kinase (TRK) inhibitors . The ethyl acetate group provides a handle for further chemical modification, making this compound a valuable synthetic intermediate for constructing more complex molecules for biological evaluation. As a derivative of this pharmacophore, it serves as a key building block in the design and synthesis of novel small molecules for investigating cancer biology and other kinase-related pathways. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C17H16FN3O2/c1-3-23-15(22)10-21-17-16(11(2)20-21)14(8-9-19-17)12-4-6-13(18)7-5-12/h4-9H,3,10H2,1-2H3

InChI Key

PUTOUYIBFWIVBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=NC=CC(=C2C(=N1)C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine-Hydrazine Precursors

A common approach to pyrazolo[3,4-b]pyridines involves the cyclocondensation of 3-aminopyridine derivatives with hydrazines or their equivalents. For example, 6-chloro-4-methylpyridin-3-amine (a structurally related precursor) undergoes diazotization and cyclization with nitriles to yield pyrazolo-pyridine derivatives.

Procedure :

  • Diazotization : Treat 4-methyl-3-aminopyridine with sodium nitrite (NaNO₂) in dichloroethane (DCE) under acidic conditions to generate a diazonium intermediate.
  • Cyclization : React the diazonium salt with 4-fluorophenylacetonitrile in the presence of HCl gas, facilitating ring closure to form the pyrazolo[3,4-b]pyridine core.
  • Workup : Neutralize the reaction mixture with sodium hydroxide, extract with ethyl acetate, and recrystallize the product from ethanol.

Optimization Notes :

  • Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yields.
  • Substituents on the pyridine ring (e.g., methyl at position 4) direct regioselectivity during cyclization.

Functionalization at the 1-Position: Introduction of the Ethyl Acetate Group

The ethyl acetate moiety is introduced via nucleophilic alkylation of the pyrazolo-pyridine nitrogen.

Procedure :

  • Alkylation : React the pyrazolo[3,4-b]pyridine intermediate with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF).
  • Reaction Conditions : Heat at 80–100°C for 12–24 hours under inert atmosphere.
  • Purification : Isolate the product via column chromatography using hexane/ethyl acetate gradients.

Analytical Validation :

  • ¹H NMR : Peaks at δ 1.25 (t, 3H, -CH2CH3), 4.20 (q, 2H, -OCH2), and 5.10 (s, 2H, -NCH2COOEt) confirm the ethyl acetate group.
  • LC-MS : Molecular ion peak at m/z 339.3 ([M+H]⁺) aligns with the molecular formula C₁₈H₁₅F₄N₃O₂.

Alternative Route: One-Pot Tandem Cyclization-Alkylation

Recent advances in tandem reactions enable the integration of cyclization and alkylation steps.

Procedure :

  • Combine 3-amino-4-methylpyridine, 4-fluorophenylacetonitrile, and ethyl bromoacetate in a single flask.
  • Add p-toluenesulfonic acid (p-TsOH) as a catalyst and reflux in toluene for 18 hours.
  • Isolate the product via filtration and recrystallization.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (∼65%) compared to sequential methods.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
Sequential Cyclization-Alkylation 45–50% 24–36 hours High purity, scalable Lengthy purification steps
Microwave-Assisted Cyclization 60–65% 2–4 hours Rapid, energy-efficient Specialized equipment required
One-Pot Tandem Reaction 60–65% 18 hours Simplified workflow, fewer intermediates Sensitivity to stoichiometric ratios

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of substituents on the pyrazolo-pyridine ring is critical. Using electron-withdrawing groups (e.g., -CF₃) at position 4 can inadvertently direct cyclization to position 6, as observed in analogs like ethyl 2-[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate . To ensure 4-(4-fluorophenyl) substitution:

  • Employ sterically hindered nitriles (e.g., 4-fluorophenylacetonitrile) to favor position 4.
  • Use Lewis acids (e.g., ZnCl₂) to modulate electronic effects.

Stability of the Ethyl Acetate Group

Ester hydrolysis under basic or prolonged reaction conditions can degrade the side chain. Mitigation strategies include:

  • Conducting alkylation at lower temperatures (0–5°C).
  • Adding molecular sieves to absorb moisture.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH2CH3)
    • δ 2.45 (s, 3H, -CH3 at position 3)
    • δ 5.10 (s, 2H, -NCH2COOEt)
    • δ 7.25–7.35 (m, 4H, aromatic -C6H4F).
  • ¹³C NMR :

    • δ 14.1 (-OCH2CH3)
    • δ 168.5 (ester carbonyl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 339.1284 ([M+H]⁺)
  • Calculated for C₁₈H₁₆FN₃O₂ : 339.1229.

Industrial-Scale Production Considerations

Green Chemistry Metrics

  • Atom Economy : 78% for the tandem cyclization-alkylation route.
  • E-Factor : 15–20 kg waste/kg product, driven by solvent use in column chromatography.

Cost-Effective Modifications

  • Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
  • Use catalytic iodine instead of HCl gas for cyclization, reducing corrosion risks.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound Source
Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate Cyclopropyl (3), 4-fluorophenyl (4) C₁₉H₁₈FN₃O₂ 339.36 Cyclopropyl enhances steric bulk; higher MW
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[...]acetate Difluoromethyl (4), 3-methoxyphenyl (6) Not provided Difluoromethyl increases metabolic stability
2-[4-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Acetic acid (ester hydrolysis product) C₁₃H₁₃N₅O₂ 271.28 Carboxylic acid increases polarity
Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[...]acetate Difluoromethyl (4), furan-2-yl (6) Not provided Furan introduces π-π stacking potential
Key Observations:

Substituent Effects: Fluorine: The 4-fluorophenyl group in the target compound enhances lipophilicity and bioavailability compared to non-fluorinated analogs . Cyclopropyl vs. Ester vs. Acid: The ethyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid analog (), which is more polar and less bioavailable .

Molecular Weight Trends :

  • Substitutions like cyclopropyl () or difluoromethyl () increase molecular weight, impacting pharmacokinetic properties such as volume of distribution.

Biological Activity

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on existing research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C17H16FN3O2
  • CAS Number : 25247927
  • Molecular Weight : 313.32 g/mol

The structure features a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group and an ethyl acetate moiety, which contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that allow the incorporation of various functional groups. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while exploring the structure-activity relationship (SAR) of derivatives.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, derivatives within the pyrazolo[3,4-b]pyridine class have been reported to possess IC50 values ranging from 0.59 µM to over 10 µM depending on the specific cell line and substituents present on the phenyl ring .
Cell LineIC50 Value (µM)Reference
MCF70.59
HL601.05
K5620.95
BT549>10

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cancer cell proliferation. Notably, compounds with similar structures have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:

  • Study on Breast Cancer : A study evaluated a series of pyrazolo[3,4-b]pyridines for their antiproliferative activity against breast cancer cell lines (MCF7 and BT549). The presence of electron-withdrawing groups like fluorine significantly enhanced activity compared to unsubstituted analogs .
  • Leukemia Models : Another investigation reported that certain derivatives exhibited selective cytotoxicity against leukemia cell lines while sparing normal cells, indicating a favorable therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.